![molecular formula C26H27N3O4 B12286557 L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- CAS No. 17187-06-3](/img/structure/B12286557.png)

L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

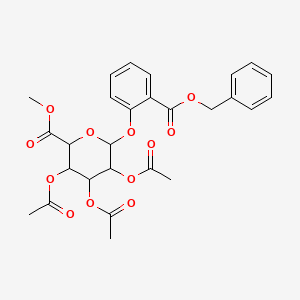

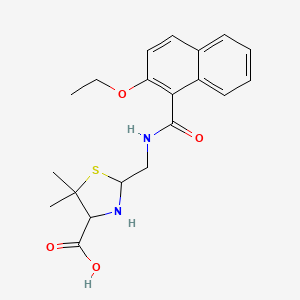

L-Phénylalaninamide, N-[(phénylméthoxy)carbonyl]-L-phénylalaninyl-: est un composé synthétique de formule moléculaire C21H23N3O6 et d'une masse moléculaire de 413,4238 . Ce composé fait partie d'une classe de molécules connues pour leurs applications dans divers domaines scientifiques, notamment la chimie, la biologie et la médecine.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de L-Phénylalaninamide, N-[(phénylméthoxy)carbonyl]-L-phénylalaninyl- implique généralement la protection des groupes amino et le couplage des acides aminés. Le processus commence souvent par la protection du groupe amino de la L-phénylalanine à l'aide d'un groupe protecteur tel que le groupe carbobenzoxy (Cbz). L'acide aminé protégé est ensuite couplé à un autre dérivé d'acide aminé protégé à l'aide d'agents de couplage tels que la dicyclohexylcarbodiimide (DCC) ou la N,N'-diisopropylcarbodiimide (DIC) en présence d'une base telle que la N-méthylmorpholine (NMM). La dernière étape implique la déprotection pour donner le composé souhaité .

Méthodes de production industrielle : La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des synthétiseurs automatisés et des techniques de purification à haut débit telles que la chromatographie liquide haute performance (CLHP).

Analyse Des Réactions Chimiques

Types de réactions : L-Phénylalaninamide, N-[(phénylméthoxy)carbonyl]-L-phénylalaninyl- subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être effectuée à l'aide d'oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction impliquent souvent des réactifs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).

Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau des groupes fonctionnels amide ou ester.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène (H2O2), permanganate de potassium (KMnO4)

Réduction : Hydrure de lithium et d'aluminium (LiAlH4), borohydrure de sodium (NaBH4)

Substitution : Nucléophiles comme les ions hydroxyde (OH-) ou les amines (NH2-)

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction pourrait produire des alcools ou des amines.

Applications de la recherche scientifique

Chimie : En chimie, ce composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Il sert de précurseur dans la synthèse peptidique et est impliqué dans l'étude des mécanismes réactionnels.

Biologie : En recherche biologique, L-Phénylalaninamide, N-[(phénylméthoxy)carbonyl]-L-phénylalaninyl- est utilisé pour étudier les interactions protéiques et la cinétique enzymatique. Il peut agir comme un substrat ou un inhibiteur dans divers tests biochimiques.

Médecine : En médecine, ce composé a des applications potentielles dans le développement de médicaments. Il est étudié pour sa capacité à interagir avec des cibles moléculaires spécifiques, ce qui en fait un candidat pour des agents thérapeutiques.

Industrie : Dans le secteur industriel, ce composé est utilisé dans la production de produits pharmaceutiques et de produits chimiques fins. Sa stabilité et sa réactivité le rendent adapté à la synthèse à grande échelle.

Mécanisme d'action

Le mécanisme d'action de L-Phénylalaninamide, N-[(phénylméthoxy)carbonyl]-L-phénylalaninyl- implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier au site actif d'une enzyme, inhibant son activité ou modifiant sa fonction. Cette interaction peut affecter diverses voies biochimiques, conduisant à des modifications des processus cellulaires .

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in peptide synthesis and is involved in the study of reaction mechanisms.

Biology: In biological research, L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- is used to study protein interactions and enzyme kinetics. It can act as a substrate or inhibitor in various biochemical assays.

Medicine: In medicine, this compound has potential applications in drug development. It is studied for its ability to interact with specific molecular targets, making it a candidate for therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis.

Mécanisme D'action

The mechanism of action of L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparaison Avec Des Composés Similaires

Composés similaires :

- L-Phénylalaninamide, N-[(phénylméthoxy)carbonyl]-L-tyrosyl-

- L-Phénylalaninamide, 4-fluoro-N-[(phénylméthoxy)carbonyl]-L-phénylalaninyl-

Comparaison : L-Phénylalaninamide, N-[(phénylméthoxy)carbonyl]-L-phénylalaninyl- est unique en raison de sa structure et de sa réactivité spécifiques. Par rapport à des composés similaires, il peut présenter des affinités de liaison et des sélectivités différentes pour les cibles moléculaires. Cette unicité le rend précieux pour des applications spécifiques dans la recherche et l'industrie .

Propriétés

Numéro CAS |

17187-06-3 |

|---|---|

Formule moléculaire |

C26H27N3O4 |

Poids moléculaire |

445.5 g/mol |

Nom IUPAC |

benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |

InChI |

InChI=1S/C26H27N3O4/c27-24(30)22(16-19-10-4-1-5-11-19)28-25(31)23(17-20-12-6-2-7-13-20)29-26(32)33-18-21-14-8-3-9-15-21/h1-15,22-23H,16-18H2,(H2,27,30)(H,28,31)(H,29,32)/t22-,23-/m0/s1 |

Clé InChI |

XWEGJTXMZBKDSX-GOTSBHOMSA-N |

SMILES isomérique |

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

SMILES canonique |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester](/img/structure/B12286481.png)

![cis-N-[1-(3-cyanocyclobutyl)-3-[6-[(3R)-3-methoxytetrahydrofuran-3-yl]-4-methyl-2-pyridyl]pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12286485.png)

![2,3-Dihydronaphtho[1,2-b]furan-3-acetic Acid](/img/structure/B12286491.png)

![(S)-3-[[5-(4-Boc-2-methyl-1-piperazinyl)-2-pyridyl]amino]-5-bromo-1-methylpyridin-2(1H)-one](/img/structure/B12286502.png)

![4-azido-2,3,5,6-tetrafluoro-N-[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]benzamide](/img/structure/B12286518.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione](/img/structure/B12286527.png)

![2-[2-Bromo-5-(bromomethyl)phenyl]-1,3-dioxolane](/img/structure/B12286550.png)